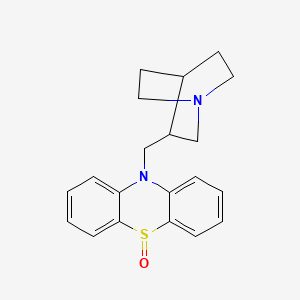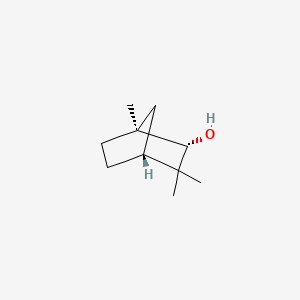
Alfa-Fencol
Descripción general
Descripción
Synthesis Analysis
The biosynthesis of alpha-Fenchol involves the conversion of geranyl pyrophosphate to (-)-endo-fenchol, with the enzyme (-)-endo-fenchol cyclase playing a crucial role. This process proceeds via an initial isomerization of geranyl pyrophosphate to (-)-(3R)-linalyl pyrophosphate, followed by the cyclization to (-)-endo-fenchol. This reaction retains the configuration at C1 of the substrate throughout the enzymatic transformation, indicating a syn-isomerization followed by cyclization via the anti-endo-conformer (Croteau, Satterwhite, Wheeler, & Felton, 1988).
Molecular Structure Analysis
Alpha-Fenchol's molecular structure exhibits interesting features, such as hydrogen delocalization, which is a peculiar characteristic of this asymmetric biomolecule. Studies using rotational microwave jet spectroscopy and vibrational FTIR and Raman jet spectroscopy have revealed the complex behavior of its OH and OD stretching spectra, indicative of the delocalization of the hydroxy hydrogen atom through quantum tunneling (Medel, Springborn, Crittenden, & Suhm, 2021).
Chemical Reactions and Properties
Alpha-Fenchol undergoes various chemical reactions, showcasing its versatility as a chemical intermediate. For instance, its transformation into α-methylated fencholenic and α-campholenic aldehyde through corresponding azomethines demonstrates its reactivity and the potential for synthesizing compounds with woody odors and other aromatic properties (Schulze, Habermann, Uhlig, & Wyssuwa, 1993).
Physical Properties Analysis
The physical properties of alpha-Fenchol, such as its rotational and vibrational spectra, are influenced by its molecular structure and the interactions between its conformers. The delocalization of the hydroxy hydrogen atom affects its spectroscopic behavior, offering insights into the fine balance between hydrogen bonding and London dispersion forces in its structure (Medel et al., 2021).
Chemical Properties Analysis
Alpha-Fenchol's chemical properties, such as its reactivity towards various functional group transformations, highlight its role in synthetic chemistry. The synthesis of syn- and anti-epoxides of α-campholenic and fencholenic derivatives exemplifies its application in creating compounds with distinct olfactory properties, demonstrating the impact of its chemical properties on fragrance chemistry (Wahren, Sprung, Schulze, Findeisen, & Buchbauer, 1999).
Aplicaciones Científicas De Investigación
Aceites Esenciales y Productos Farmacéuticos
El alfa-Fencol es un componente significativo de los aceites esenciales aromáticos, los cuales juegan un papel crucial en los productos farmacéuticos, aditivos alimentarios, cosméticos y perfumería {svg_1}. Los aceites esenciales comprenden principalmente hidrocarburos alifáticos, monoterpenoides, sesquiterpenoides y diterpenos {svg_2}.
Propiedades Antimicrobianas
Se ha informado que el this compound posee propiedades antimicrobianas {svg_3}. Esto lo convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos.
Propiedades Insecticidas
Otra aplicación interesante del this compound son sus propiedades insecticidas {svg_4}. Esto sugiere que podría usarse en el desarrollo de insecticidas naturales.
Propiedades Antiinflamatorias
El this compound también exhibe propiedades antiinflamatorias {svg_5}. Esto podría convertirlo en un ingrediente potencial en el desarrollo de fármacos antiinflamatorios.
Propiedades Anticancerígenas
Las investigaciones han indicado que el this compound tiene propiedades anticancerígenas {svg_6}. Esto sugiere que podría usarse en la investigación del cáncer y potencialmente en el desarrollo de nuevos tratamientos contra el cáncer.
Curación de Heridas
Se ha informado que el this compound ayuda en la curación de heridas {svg_7}. Esto sugiere que podría usarse en el desarrollo de productos para la curación de heridas.
Propiedades Analgésicas
El this compound también exhibe propiedades analgésicas {svg_8}, lo que indica su uso potencial en el manejo del dolor.
Respuestas Neuronales
Por último, se ha descubierto que el this compound afecta las respuestas neuronales {svg_9}. Esto sugiere que podría usarse en la investigación neurológica y potencialmente en el tratamiento de trastornos neurológicos.
Mecanismo De Acción
Target of Action
Alpha-Fenchol is a monoterpenoid and an isomer of borneol . It is widely found in nature and is used extensively in perfumery . .
Mode of Action
For instance, it has been observed that Alpha-Fenchol exhibits antibacterial activities , suggesting that it may interact with bacterial cells to inhibit their growth.
Biochemical Pathways
Alpha-Fenchol is a product of the monoterpenes biosynthesis pathway . It is biosynthesized from geranyl pyrophosphate (GPP) via isomerization to linalyl pyrophosphate . The cyclization of GPP to Alpha-Fenchol involves an external nucleophile (H2O) in the termination of cyclization . This pathway also hypothesizes the formation of Alpha-Fenchol derivatives: α-fenchene, β-fenchene, α-fenchocamphorone, and β-fenchocamphorone .
Pharmacokinetics
Its molecular weight of 1542493 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
It has been observed to exhibit antibacterial activities , suggesting that it may cause changes in bacterial cells that inhibit their growth
Action Environment
The action of Alpha-Fenchol can be influenced by environmental factors. For instance, quantum tunneling effects, which can enhance reaction rates and result in splitting of energy levels and delocalization , are more likely to be observed in small to medium-sized systems in the gas phase or at cryogenic temperatures . These effects are less likely to be observed in larger molecular structures or in environments affected by perturbations
Direcciones Futuras
The study on alpha-Fenchol suggests that further investigations could be done on the diastereomerism of fenchol . It also mentions that the large molecular structure of alpha-Fenchol offers a multitude of additional positions for chemical or isotopic modification to fine-tune the torsional splittings and hydrogen (de-)localization .
Análisis Bioquímico
Biochemical Properties
Alpha-Fenchol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds. These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, alpha-Fenchol has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
Alpha-Fenchol exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways are crucial for regulating gene expression, cell proliferation, and apoptosis. Alpha-Fenchol’s impact on these pathways can lead to changes in cellular metabolism and function, highlighting its potential as a modulator of cellular processes .
Molecular Mechanism
The molecular mechanism of alpha-Fenchol involves its binding interactions with biomolecules, including enzymes and receptors. Alpha-Fenchol can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic pathways. Additionally, alpha-Fenchol can bind to receptors involved in cell signaling, modulating their activity and downstream effects on gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Fenchol can change over time due to its stability and degradation. Studies have shown that alpha-Fenchol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects of alpha-Fenchol on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of alpha-Fenchol vary with different dosages in animal models. At lower doses, alpha-Fenchol has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage considerations in the potential therapeutic use of alpha-Fenchol .
Metabolic Pathways
Alpha-Fenchol is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of cells. Alpha-Fenchol’s role in these pathways underscores its potential impact on cellular metabolism and its relevance in biochemical research .
Transport and Distribution
Within cells and tissues, alpha-Fenchol is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For example, alpha-Fenchol has been shown to interact with lipid transporters, facilitating its distribution within lipid-rich environments such as cell membranes .
Subcellular Localization
Alpha-Fenchol’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. These localization patterns are crucial for understanding the specific roles of alpha-Fenchol in cellular processes .
Propiedades
IUPAC Name |
(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHUHQCLTYTSF-MRTMQBJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1)C([C@H]2O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041205, DTXSID101014534 | |
| Record name | (-)-alpha-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-alpha-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
512-13-0, 14575-74-7 | |
| Record name | (-)-α-Fenchol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Fenchol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, (1S,2S,4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)-alpha-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-alpha-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S-endo)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-FENCHYL ALCOHOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ108AQX3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the spectroscopic behavior of alpha-fenchol so unusual compared to other alcohols?
A1: Unlike many alcohols, alpha-fenchol exhibits complex OH and OD stretching patterns in both FTIR and Raman jet spectroscopy. This complexity arises from the delocalization of the hydroxy hydrogen atom. [] This delocalization occurs via quantum tunneling between two non-equivalent yet nearly degenerate conformational states separated by a low energy barrier. [] Essentially, the hydrogen atom doesn't "choose" one conformation; it exists in both, causing the unusual spectroscopic features.
Q2: How does deuteration impact the energy differences between the torsional states in alpha-fenchol?
A2: The energy difference between the torsional states in regular alpha-fenchol is significantly reduced upon replacing the hydroxy hydrogen with deuterium (OH to OD). Specifically, the energy difference shrinks from 16(1) cm−1hc to 7(1) cm−1hc. [] This difference further decreases to 9(1) cm−1hc and 3(1) cm−1hc upon OH or OD stretch excitation, respectively. [] This highlights the significant impact of isotopic substitution on the tunneling dynamics in alpha-fenchol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-[(4-Hydroxy-1-piperidinyl)-oxomethyl]cyclohexyl]-3-(2-methoxyphenyl)urea](/img/structure/B1199635.png)

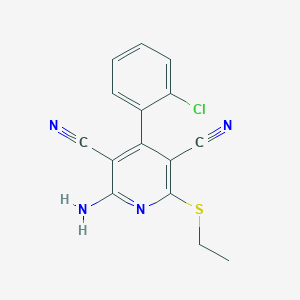

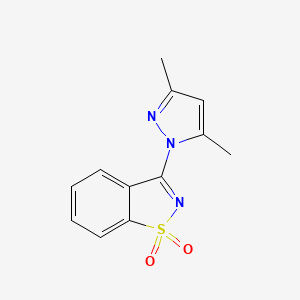
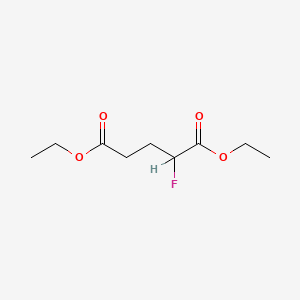
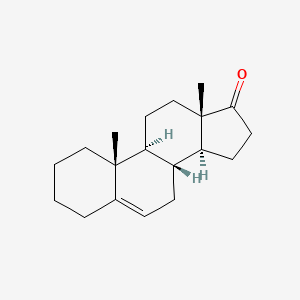


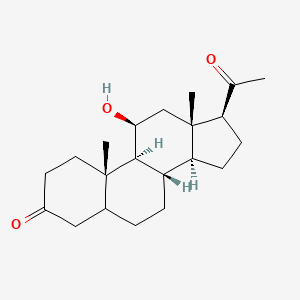
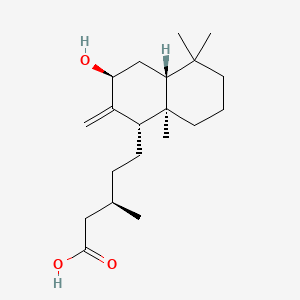
![trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1199652.png)

